molecular formula C9H8N4O B3226894 4-Aminoquinazoline-7-carboxamide CAS No. 1258650-92-8

4-Aminoquinazoline-7-carboxamide

Cat. No.: B3226894
CAS No.: 1258650-92-8
M. Wt: 188.19 g/mol
InChI Key: ZFBUDRGWFJDYAP-UHFFFAOYSA-N
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Description

4-Aminoquinazoline-7-carboxamide is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of 4-Aminoquinazoline-7-carboxamide are the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the 5-lipoxygenase-activating protein (FLAP) . EGFR is a receptor that, when activated, triggers a series of cellular responses including cell proliferation and survival. FLAP is involved in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses .

Mode of Action

This compound interacts with its targets by inhibiting their function. It inhibits the phosphorylation of EGFR tyrosine kinase, which is a crucial step in the activation of the receptor . It also inhibits FLAP, thereby reducing the production of leukotrienes .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase phosphorylation by this compound affects the downstream signaling pathways that are involved in cell proliferation and survival . The inhibition of FLAP affects the leukotriene synthesis pathway, leading to a reduction in inflammatory responses .

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be influenced by various factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

The inhibition of EGFR tyrosine kinase by this compound can lead to a decrease in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancers where EGFR is overexpressed . The inhibition of FLAP can lead to a reduction in inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can affect the efficacy and safety of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinazoline-7-carboxamide typically involves the cyclocondensation of carboxylic acid derivatives. One common method is the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazoline derivative . Another approach involves the oxidation of quinazolines and the cyclization of disubstituted thioureas .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines under microwave irradiation, resulting in high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminoquinazoline-7-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Aminoquinazoline-7-carboxamide is unique due to its specific structural modifications that enhance its binding affinity and selectivity for EGFR tyrosine kinases. This makes it a valuable scaffold for the development of targeted anticancer therapies .

Properties

IUPAC Name

4-aminoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUDRGWFJDYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-92-8
Record name 4-aminoquinazoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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